molecular formula C20H24N2O3S B2539431 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide CAS No. 1396805-43-8

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide

Cat. No. B2539431
CAS RN: 1396805-43-8
M. Wt: 372.48
InChI Key: FERKDOYFLVCDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide, also known as BAY 41-2272, is a synthetic compound that was first synthesized in 2002 by Bayer AG. It is a potent activator of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation.

Scientific Research Applications

Photodynamic Therapy Applications

Research by Pişkin, Canpolat, and Öztürk (2020) highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis Methodologies

Dong et al. (2015) described a rhodium-catalyzed cyanation process that synthesizes 2-(alkylamino)benzonitriles, utilizing N-cyano-N-phenyl-p-methylbenzenesulfonamide as a "CN" source. This method demonstrates the versatility of benzenesulfonamides in facilitating the direct functionalization of aromatic C-H bonds (Dong et al., 2015).

Anticancer and Antimicrobial Activities

A study by Abbassi et al. (2014) synthesized new N-[6-indazolyl]arylsulfonamides and N-[alkoxy-6-indazolyl]arylsulfonamides, evaluating their antiproliferative and apoptotic activities against human tumor cell lines. Some compounds exhibited significant activity, indicating the potential of benzenesulfonamide derivatives as anticancer agents (Abbassi et al., 2014).

Antimycobacterial Agents

Malwal et al. (2012) reported the synthesis of 2,4-dinitrophenylsulfonamides capable of releasing sulfur dioxide in a cysteine-activated manner. One specific compound exhibited higher potency against Mycobacterium tuberculosis than the clinical agent isoniazid, highlighting the potential of sulfonamide derivatives as antimycobacterial agents (Malwal et al., 2012).

properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-25-19-13-7-8-14-20(19)26(23,24)21-15-9-10-16-22(2)17-18-11-5-4-6-12-18/h4-8,11-14,21H,3,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERKDOYFLVCDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC#CCN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.